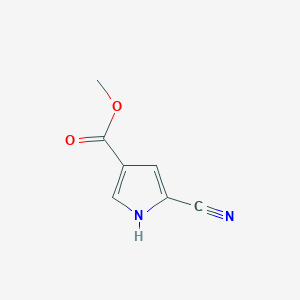![molecular formula C14H18N2O B1601219 N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide CAS No. 69962-41-0](/img/structure/B1601219.png)
N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide
Overview
Description
N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide is an organic compound with an intricate structure characterized by a phenyl ring substituted with a bis(prop-2-enyl)amino group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide can be synthesized through a multi-step process:
Starting Materials: : The synthesis typically begins with commercially available 3-nitroaniline.
Reduction Step: : 3-nitroaniline is reduced to 3-aminophenylamine.
N-Alkylation: : The 3-aminophenylamine undergoes N-alkylation using prop-2-enyl halides under basic conditions to form the bis(prop-2-enyl)amino group.
Amide Formation: : Finally, the intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial synthesis might employ similar steps but optimized for scale. High-throughput reactions, flow chemistry techniques, and continuous reactors are often utilized to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide can undergo oxidation reactions at the prop-2-enyl groups, leading to various oxidized products.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like KMnO4 or CrO3 are commonly used in oxidation reactions.
Substitution Reagents: : Nucleophiles such as alkoxides, thiolates, and amines are often employed for substitution reactions.
Major Products Formed
The major products depend on the specific reactions. Oxidation typically yields carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functionalities depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide is used as a building block in organic synthesis and a precursor for more complex molecules.
Biology
This compound has potential applications in drug design and development. Its structural features make it a candidate for studying protein-ligand interactions and as a scaffold in medicinal chemistry.
Medicine
While not yet used in clinical settings, its derivatives are being explored for anti-inflammatory and anti-cancer properties.
Industry
In industrial chemistry, it serves as a precursor for materials science applications, including the development of polymers and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism of action depends on the context in which the compound is used. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)phenyl]acetamide: : Similar structure but different substituent groups, impacting its reactivity and applications.
N-[3-(diethylamino)phenyl]acetamide: : Another analog with variations in the alkyl chains on the amino group.
Uniqueness
Conclusion
N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide is a compound of significant interest in multiple scientific disciplines. Its unique structure allows for a variety of chemical reactions, making it a valuable building block in organic synthesis, while its potential applications in biology and medicine warrant further research and development. By understanding its preparation, reactivity, and applications, researchers can continue to explore its potential across different fields.
Properties
IUPAC Name |
N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-9-16(10-5-2)14-8-6-7-13(11-14)15-12(3)17/h4-8,11H,1-2,9-10H2,3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSJBZWRNYSXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548862 | |
| Record name | N-{3-[Di(prop-2-en-1-yl)amino]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69962-41-0 | |
| Record name | N-{3-[Di(prop-2-en-1-yl)amino]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)





![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)


